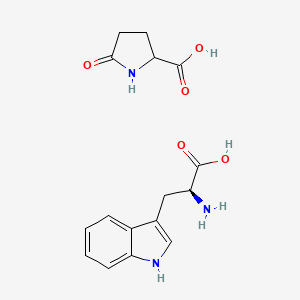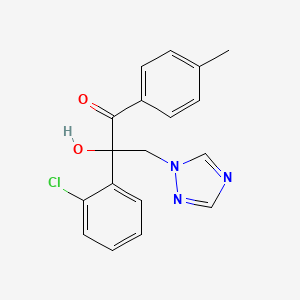
1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane is an organometallic compound with the molecular formula C52H106O5Sn2. It is known for its unique structure, which includes two tin atoms bonded to butyl groups and esterified with oxoisooctadecyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane typically involves the reaction of tetrabutyl distannoxane with oxoisooctadecyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a Lewis acid such as aluminum chloride. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various tin oxides, reduced tin compounds, and substituted organotin compounds .
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of high-performance materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can form stable complexes with these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis((trichloroacetyl)oxy)distannoxane
- 1,1,3,3-Tetrabutyl-1,3-bis((1-oxooctadecyl)oxy)distannoxane
Uniqueness
1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane is unique due to its specific esterification with oxoisooctadecyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific interactions with biomolecules .
Propiedades
Número CAS |
94279-11-5 |
|---|---|
Fórmula molecular |
C52H106O5Sn2 |
Peso molecular |
1048.8 g/mol |
Nombre IUPAC |
[dibutyl-[dibutyl(16-methylheptadecanoyloxy)stannyl]oxystannyl] 16-methylheptadecanoate |
InChI |
InChI=1S/2C18H36O2.4C4H9.O.2Sn/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;4*1-3-4-2;;;/h2*17H,3-16H2,1-2H3,(H,19,20);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
LECUKTRGNBSAHL-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)CCCCCCCCCCCCCCC(C)C)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


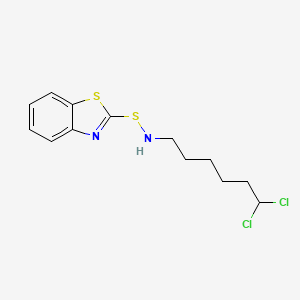
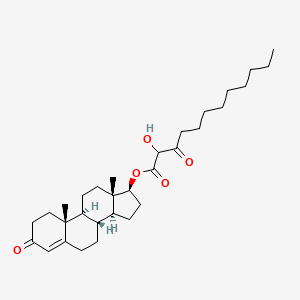
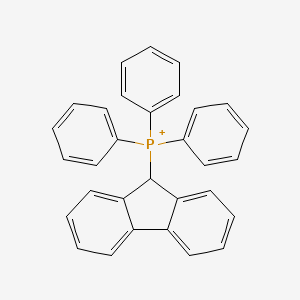


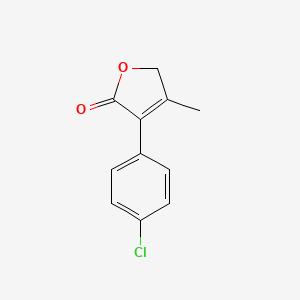
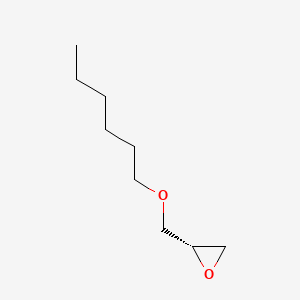
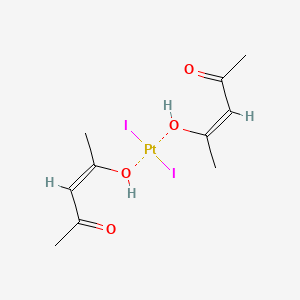
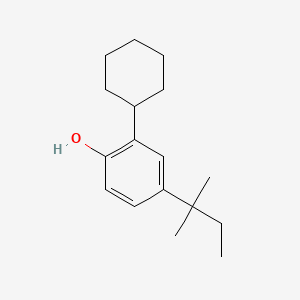
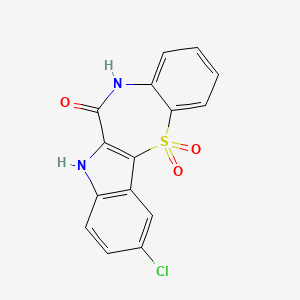
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
